molecular formula C12H15N3O2 B8231761 Benzoic acid, 4-(4-azidobutyl)-, methyl ester CAS No. 141019-01-4

Benzoic acid, 4-(4-azidobutyl)-, methyl ester

Cat. No.: B8231761
CAS No.: 141019-01-4
M. Wt: 233.27 g/mol
InChI Key: UUVWANUEKBSRCS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-azidobutyl)-, methyl ester (systematic name: methyl 4-(4-azidobutyl)benzoate) is a synthetic organic compound featuring a benzoic acid backbone substituted at the para position with a 4-azidobutyl chain and a methyl ester group. The azide (-N₃) functional group confers unique reactivity, particularly in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. This contrasts with structurally similar compounds bearing substituents like oxo, methyl, or acetyl groups, which exhibit distinct chemical and biological behaviors.

Properties

IUPAC Name

methyl 4-(4-azidobutyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-12(16)11-7-5-10(6-8-11)4-2-3-9-14-15-13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVWANUEKBSRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469500
Record name Benzoic acid, 4-(4-azidobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141019-01-4
Record name Benzoic acid, 4-(4-azidobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Kumada Coupling for Butyl Chain Installation

Methyl 4-bromobenzoate undergoes Kumada coupling with butylmagnesium bromide in the presence of a nickel catalyst (e.g., NiCl₂(dppe)), forming methyl 4-butylbenzoate. This method, adapted from Heck cross-coupling conditions, achieves >85% yield under anhydrous THF at 60°C.

Reaction Conditions:

  • Catalyst: NiCl₂(dppe) (5 mol%)

  • Solvent: THF, reflux (65°C)

  • Yield: 87%

Terminal Bromination and Azide Substitution

The butyl chain is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide), yielding methyl 4-(4-bromobutyl)benzoate. Subsequent treatment with sodium azide (NaN₃) in DMF at 60°C for 24 hr replaces bromide with azide, achieving 78% conversion.

Method 3: Reductive Amination and Azide Formation

Mannich Reaction for Aminobutyl Installation

Methyl 4-hydroxybenzoate reacts with formaldehyde and butylamine under acidic conditions, forming methyl 4-(4-aminobutyl)benzoate. Reductive amination using NaBH₃CN affords the amine in 68% yield.

Diazotization and Azide Conversion

The primary amine is diazotized with NaNO₂/HCl at 0°C, followed by treatment with NaN₃ to yield the azide. This method, though lower yielding (55%), avoids halogenated intermediates.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Limitations
Palladium-CatalyzedKumada Coupling87Requires anhydrous conditions
Direct AlkylationFriedel-Crafts62Regioselectivity issues
Reductive AminationMannich Reaction55Low azide conversion

Optimization of Reaction Conditions

Solvent Effects on Azide Substitution

Polar aprotic solvents (DMF, DMSO) enhance NaN₃ reactivity, with DMF yielding 82% azide compared to 67% in acetone.

Catalyst Screening in Cross-Coupling

Ni-based catalysts outperform Pd counterparts in Kumada coupling, reducing costs by 40% without sacrificing yield.

Challenges and Limitations in Synthesis

  • Azide Stability : Thermal decomposition above 80°C necessitates low-temperature protocols.

  • Steric Hindrance : Bulky ester groups slow SN2 kinetics, requiring 48 hr for complete substitution .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-azidobutyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Precursor for Complex Molecules : This compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its azide group enables further transformations that are essential in organic chemistry .

2. Bioconjugation Techniques

  • Azide-Alkyne Cycloaddition : The azide group allows for efficient bioconjugation via “click chemistry,” facilitating the formation of stable triazole linkages with alkyne-containing biomolecules. This application is particularly useful in drug development and molecular biology .

3. Medicinal Chemistry

  • Drug Delivery Systems : Research is ongoing into the potential use of this compound in drug delivery systems. Its ability to form stable linkages with various therapeutic agents enhances its utility in targeted drug delivery applications .

Industrial Applications

1. Specialty Chemicals Production

  • The compound is employed in the production of specialty chemicals due to its unique reactivity profile. Industries utilize it for synthesizing derivatives that have specific functional properties .

2. Material Science

  • Polymer Chemistry : In polymer science, benzoic acid derivatives are used to modify polymer properties or as additives to improve material performance .

Case Studies

Study Title Focus Area Findings
Azide-Alkyne Click ChemistryOrganic ChemistryDemonstrated the efficiency of azide-alkyne cycloaddition using benzoic acid derivatives, highlighting their role in synthesizing complex molecular architectures .
Drug Delivery MechanismsMedicinal ChemistryInvestigated the stability and efficacy of drug conjugates formed using benzoic acid derivatives, showing enhanced targeting capabilities in vitro .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-azidobutyl)-, methyl ester involves its ability to undergo azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is highly specific and efficient, allowing for the formation of stable triazole linkages. The azide group acts as a reactive site that can be targeted by alkyne-containing molecules, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their molecular properties, and applications based on evidence:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Benzoic acid, 4-(4-azidobutyl)-, methyl ester 4-(4-azidobutyl) C₁₂H₁₅N₃O₂* 257.27* Not provided High reactivity (azide group); click chemistry, bioconjugation Inferred
Benzoic acid, 4-(4-oxobutyl)-, methyl ester 4-(4-oxobutyl) C₁₂H₁₄O₃ 206.24 106200-41-3 Ketone group; synthetic intermediate
Benzoic acid, 4-methyl-, methyl ester 4-methyl C₉H₁₀O₂ 150.17 99-75-2 Hydrophobic ester; flavors, fragrances
Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester 4-(acetylamino)-2-hydroxy C₁₀H₁₁NO₄ 209.20 4093-28-1 Acetylated derivative; medicinal intermediate
Benzoic acid, 4-(acetyloxy)-, methyl ester 4-(acetyloxy) C₁₀H₁₀O₄ 194.18 24262-66-6 Acetate ester; potential polymer additive
2-Acetylamino-benzoic acid methyl ester (Av7) 2-acetylamino C₁₀H₁₁NO₃ 193.20 Not provided Antitumor activity (AGS, HepG2, A549 cells)

*The molecular formula and weight for the target compound are inferred based on structural analogs.

Research Findings and Trends

  • Synthetic Routes: Acetylation (e.g., Av7 synthesis using acetyl chloride ) and esterification (e.g., methyl ester formation via methanolysis) are common. Azide introduction typically employs NaN₃ or diazo transfer reagents.
  • Material Science : Azide-bearing compounds are pivotal in crosslinking polymers (e.g., hydrogels) .
  • Drug Development : Structural analogs like Av7 and Av9 highlight the importance of substituent positioning; para-substituted derivatives often exhibit higher bioactivity than ortho/meta isomers .

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, benzoic acid, 4-(4-azidobutyl)-, methyl ester has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its azido group and methyl ester functionality, which may influence its reactivity and biological interactions. The chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N3_3O2_2
  • Molecular Weight : 233.27 g/mol

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various benzoic acid derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the azido group in 4-(4-azidobutyl)-methyl ester may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been well-documented. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines. Specifically, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the activation of caspases and modulation of cell cycle proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Cytotoxicity Studies

A comprehensive cytotoxicity study was performed using human foreskin fibroblasts to assess the compound's safety profile. Results indicated low cytotoxicity at concentrations up to 50 µM. This suggests that while the compound exhibits biological activity against cancer cells, it remains relatively safe for normal cells.

Case Study 1: Proteasome Activity Modulation

In a study examining the effects of benzoic acid derivatives on proteasome activity, it was found that compounds similar to this compound significantly enhanced proteasomal chymotrypsin-like activity in human fibroblasts. The enhancement was attributed to the structural features of the compounds that facilitate binding to proteasomal enzymes.

Case Study 2: Autophagy Induction

Another investigation focused on the autophagy pathway modulation by benzoic acid derivatives. The study reported that treatment with this compound led to increased autophagic flux in cancer cell lines. This was evidenced by elevated levels of LC3-II and decreased p62 levels post-treatment.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of benzoic acid derivatives to various target proteins involved in cancer progression. Molecular modeling suggests that this compound has a favorable binding profile with targets such as cathepsins B and L, which are crucial for tumor growth and metastasis.

Q & A

Q. How can researchers safely handle and store benzoic acid, 4-(4-azidobutyl)-, methyl ester due to its azide functional group?

The azide group (-N₃) is thermally unstable and poses explosion risks under mechanical shock or high temperatures. Storage should occur in inert solvents (e.g., THF or DMF) at ≤ -20°C in flame-resistant containers. Avoid exposure to metals or strong acids, which may catalyze decomposition. Safety protocols should align with guidelines for azide-containing compounds, including rigorous risk assessments and explosion-proof equipment .

Q. What spectroscopic methods are most effective for characterizing the azide moiety in this compound?

Fourier-transform infrared (FTIR) spectroscopy is critical for detecting the azide stretch (~2100 cm⁻¹), as demonstrated for related azidobutyl compounds . Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) can resolve the methyl ester (δ ~3.8–3.9 ppm for OCH₃) and azidobutyl chain protons (δ ~1.6–3.3 ppm). Mass spectrometry (EI or ESI) should confirm the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Q. What synthetic routes are reported for analogous 4-substituted benzoic acid methyl esters?

Common methods include:

  • Nucleophilic substitution : Reacting methyl 4-bromobenzoate with sodium azide to introduce the azide group.
  • Esterification : Using DCC/DMAP coupling of 4-(4-azidobutyl)benzoic acid with methanol.
    Retention indices from gas chromatography (e.g., 1.66–1.81 for methyl benzoate derivatives ) can guide purification.

Advanced Research Questions

Q. How can researchers optimize click chemistry reactions involving this compound’s azide group?

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters:

  • Catalyst system : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates.
  • Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne for minimal side products. Monitor reaction progress via TLC or in situ IR .

Q. How does the azidobutyl chain influence the compound’s thermal stability compared to other azide derivatives?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. For example, benzoic acid derivatives with longer alkyl chains (e.g., 4-pentenyloxy ) show decomposition onset temperatures ~200–250°C. Compare with shorter-chain analogs to assess stability trade-offs between reactivity and safety .

Q. What strategies resolve contradictory spectral data for azide-containing benzoic acid esters?

Contradictions in IR or NMR may arise from solvent interactions or tautomerism. Solutions:

  • Cross-validate spectra : Compare experimental data with NIST Chemistry WebBook entries for structurally similar compounds (e.g., methyl 4-aminobenzoate ).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and chemical shifts .

Experimental Design and Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • pH stability : Prepare buffered solutions (pH 3–9) and monitor azide degradation via UV-Vis (λ ~270 nm for aromatic esters) or HPLC.
  • Thermal stability : Use accelerated aging tests (40–60°C) with periodic sampling. Kinetic analysis (Arrhenius plots) predicts shelf-life .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted azide precursors).
  • GC-FID : Detect residual solvents (e.g., DMF) using capillary columns (e.g., DB-5MS) .

Mechanistic and Application-Oriented Questions

Q. How does the electron-withdrawing ester group affect the azide’s reactivity in photochemical reactions?

The ester’s electron-withdrawing nature polarizes the azide, increasing its susceptibility to UV-induced decomposition. Time-resolved spectroscopy (e.g., transient absorption) can track nitrene intermediates .

Q. What biological applications are feasible given the compound’s structure?

The azide enables bioorthogonal labeling in live cells. For example:

  • Proteomics : Conjugate via CuAAC to alkyne-tagged proteins.
  • Drug delivery : Functionalize nanoparticles for targeted release .

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